molecular formula C12H12O2 B13344257 5'-Methoxy-1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3'-one

5'-Methoxy-1',3'-dihydrospiro[cyclopropane-1,2'-indene]-3'-one

Cat. No.: B13344257
M. Wt: 188.22 g/mol
InChI Key: WBRPPMDHVJPIJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5’-Methoxy-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-3’-one is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Methoxy-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-3’-one typically involves a multi-step process. One common method includes the cyclization of a suitable precursor under specific conditions to form the spirocyclic core. The reaction conditions often involve the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and quantity of the final product .

Chemical Reactions Analysis

Types of Reactions

5’-Methoxy-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-3’-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

5’-Methoxy-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-3’-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-Methoxy-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-3’-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5’-Methoxy-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-3’-one include:

Uniqueness

The uniqueness of 5’-Methoxy-1’,3’-dihydrospiro[cyclopropane-1,2’-indene]-3’-one lies in its specific spirocyclic structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity or stability .

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

6-methoxyspiro[3H-indene-2,1'-cyclopropane]-1-one

InChI

InChI=1S/C12H12O2/c1-14-9-3-2-8-7-12(4-5-12)11(13)10(8)6-9/h2-3,6H,4-5,7H2,1H3

InChI Key

WBRPPMDHVJPIJM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CC3(C2=O)CC3)C=C1

Origin of Product

United States

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